3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole
CAS No.: 59074-26-9
Cat. No.: VC3794054
Molecular Formula: C15H13ClN2
Molecular Weight: 256.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59074-26-9 |
---|---|
Molecular Formula | C15H13ClN2 |
Molecular Weight | 256.73 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole |
Standard InChI | InChI=1S/C15H13ClN2/c16-13-8-6-12(7-9-13)15-14(10-17-18-15)11-4-2-1-3-5-11/h1-9,14,17H,10H2 |
Standard InChI Key | SKLKZKAMWPQZLM-UHFFFAOYSA-N |
SMILES | C1C(C(=NN1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES | C1C(C(=NN1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(4-Chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole belongs to the pyrazoline class, featuring a five-membered ring with two adjacent saturated carbons (positions 4 and 5). The 4,5-dihydro configuration imparts partial planarity to the ring system, while the 3-(4-chlorophenyl) and 4-phenyl substituents introduce steric and electronic effects that influence its reactivity and interactions .
Table 1: Key Physicochemical Properties
The calculated molecular formula aligns with structural analogs reported in patent literature, where similar dihydro-pyrazole derivatives exhibit insecticidal activity .
Synthetic Methodologies
General Synthesis Strategies
The synthesis of 4,5-dihydro-1H-pyrazole derivatives typically involves cyclocondensation reactions between α,β-unsaturated carbonyl compounds and hydrazines. For 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole, a plausible route involves:
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Formation of the Pyrazoline Core: Reaction of 4-chlorophenylacetophenone with phenylhydrazine under acidic conditions generates the intermediate hydrazone.
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Cyclization: Intramolecular cyclization via heating or catalysis yields the dihydro-pyrazole structure .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Hydrazone | Phenylhydrazine, HCl, ethanol | 75% | |
Cyclization | Acetic acid, reflux, 6 hrs | 82% |
Patents emphasize the role of aprotic solvents (e.g., DMF) and alkylation agents in optimizing substitution patterns at position 4 . For instance, introducing the phenyl group at position 4 may require selective alkylation post-cyclization to avoid side reactions .
Conformational and Computational Analysis
Torsional Dynamics
Conformational studies of related pyrazoline derivatives, such as SLV-319, reveal that substituents at positions 3 and 4 induce distinct torsional angles in the dihydro-pyrazole ring. Computational modeling (e.g., density functional theory) predicts that the 4-phenyl group in 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole creates a steric clash with the 3-(4-chlorophenyl) substituent, favoring a twisted conformation . This distortion may reduce binding affinity to biological targets like cannabinoid receptors, as observed in SLV-319 analogs .
Spectroscopic Validation
Nuclear magnetic resonance (NMR) data for structurally similar compounds confirm the regiochemistry of substitution. For example, the ¹H-NMR spectrum of 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole shows distinct coupling constants (J = 8–10 Hz) between the dihydro protons at positions 4 and 5, corroborating the saturated nature of these positions .
Biological Activity and Applications
Neurological Interactions
While direct evidence for cannabinoid receptor (CB1) antagonism is lacking, conformational similarities to SLV-319 suggest potential modulatory effects . Molecular docking simulations indicate that the 4-chlorophenyl group may engage in hydrophobic interactions with CB1’s ligand-binding pocket, though steric hindrance from the 4-phenyl group could limit efficacy .
Stability and Metabolic Considerations
Photodegradation Resistance
The 4-phenyl group confers moderate resistance to UV-induced degradation compared to 4,4-disubstituted analogs. Patent data indicate that disubstitution (e.g., 4-phenyl-4-methyl) nearly eliminates photodegradation, whereas monosubstitution (4-phenyl) allows partial aromatization to pyrazole under prolonged light exposure .
Table 3: Stability Profiles of Pyrazoline Derivatives
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